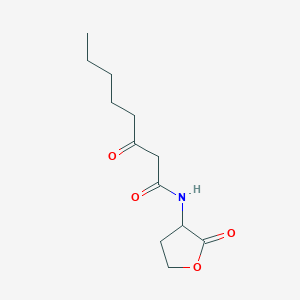

3-oxo-N-(2-oxooxolan-3-yl)octanamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-oxo-N-(2-oxooxolan-3-yl)octanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCMGCFNLNFLSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC(=O)NC1CCOC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403631 |

Source

|

| Record name | N-(3X-Oxooctanoyl)-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106983-27-1 |

Source

|

| Record name | N-(3X-Oxooctanoyl)-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-oxo-N-(2-oxooxolan-3-yl)octanamide and its Role as a Quorum Sensing Modulator

Disclaimer: Direct experimental data for 3-oxo-N-(2-oxooxolan-3-yl)octanamide is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the well-characterized class of N-acyl-homoserine lactones (AHLs), particularly 3-oxo-substituted AHLs, to which this molecule belongs. The properties and biological activities described herein are inferred from its close structural analogs.

Introduction

This compound, also known as N-(3-oxooctanoyl)-L-homoserine lactone (OOHL), is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules.[1] These molecules are crucial for bacterial communication in a process known as quorum sensing.[2][3][4] Gram-negative bacteria utilize AHLs to monitor their population density and coordinate collective behaviors such as biofilm formation, virulence factor production, and bioluminescence.[2][4][5] The structure of AHLs consists of a conserved homoserine lactone ring attached to an acyl side chain, which can vary in length and modification at the C-3 position.[6] This structural diversity allows for species-specific communication. OOHL, with its eight-carbon acyl chain and a 3-oxo modification, is a key signaling molecule in various bacterial species, including Azospirillum lipoferum.[7][8] This guide will delve into the fundamental properties, biological significance, and experimental methodologies associated with this compound and its analogs.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, largely inferred from data available for its close structural analogs.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉NO₄ | [1] |

| Molecular Weight | 241.28 g/mol | |

| IUPAC Name | N-(2-oxooxolan-3-yl)-3-oxooctanamide | Inferred |

| Synonyms | N-(3-oxooctanoyl)-L-homoserine lactone, OOHL, 3-oxo-C8-HSL | [1] |

| SMILES | CCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |

| InChI Key | FXCMGCFNLNFLSH-JTQLQIEISA-N | |

| Solubility | Soluble in chloroform (50 mg/mL) | |

| Appearance | White powder |

Biological Role in Quorum Sensing

3-oxo-AHLs are integral components of the LuxI/LuxR-type quorum sensing systems, which are widespread among Gram-negative bacteria.[4][9] This signaling pathway enables bacteria to regulate gene expression in a population density-dependent manner.

The LuxI/LuxR Signaling Pathway

The canonical LuxI/LuxR pathway functions as follows:

-

Signal Synthesis: The LuxI-family synthase produces a specific AHL molecule, in this case, this compound. The synthesis utilizes S-adenosylmethionine (SAM) for the homoserine lactone ring and a specific acyl-acyl carrier protein (acyl-ACP) for the side chain.[10]

-

Signal Accumulation: As the bacterial population grows, the concentration of the AHL in the environment increases. These molecules can diffuse across the bacterial cell membrane.[3]

-

Signal Reception and Gene Regulation: Once a threshold concentration is reached, the AHL binds to its cognate LuxR-family transcriptional regulator. This binding event typically induces a conformational change in the LuxR protein, leading to its dimerization and stabilization.[5] The LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.[5] This often includes a positive feedback loop where the complex upregulates the expression of the luxI gene, leading to accelerated AHL synthesis.[10]

Canonical LuxI/LuxR Quorum Sensing Pathway.

Experimental Protocols

The study of 3-oxo-AHLs involves a variety of techniques for their detection, quantification, and the characterization of their biological effects.

Detection and Quantification of 3-oxo-AHLs

4.1.1 Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and accuracy for the quantification of 3-oxo-AHLs.[11]

-

Sample Preparation:

-

Bacterial culture supernatants are acidified and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extract is evaporated to dryness and reconstituted in a suitable solvent.

-

-

Derivatization:

-

The 3-oxo-AHLs are converted to their pentafluorobenzyloxime (PFBO) derivatives to enhance their volatility and detection by electron capture-negative ionization mass spectrometry.

-

-

GC-MS Analysis:

-

The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column.

-

The separated compounds are detected by a mass spectrometer operating in electron capture-negative ionization mode.

-

Quantification is typically achieved using an isotopically labeled internal standard, such as [¹³C₁₆]-N-3-oxo-dodecanoyl homoserine lactone.[11]

-

4.1.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another powerful technique for the analysis of AHLs, particularly for complex biological samples.[12]

-

Sample Preparation:

-

Similar to GC-MS, AHLs are extracted from culture supernatants using a suitable organic solvent.

-

The extract is concentrated and may be further purified by solid-phase extraction (SPE).

-

-

LC-MS Analysis:

-

The sample is injected into a high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UPLC) system, typically with a C18 reversed-phase column.

-

Separation is achieved using a gradient of aqueous and organic mobile phases.

-

The eluting compounds are detected by a mass spectrometer, often a tandem mass spectrometer (MS/MS) for enhanced specificity and sensitivity.

-

4.1.3 Biosensor-Based Assays

Bacterial biosensor strains are frequently used for the detection and semi-quantification of AHLs. These strains are engineered to produce a measurable output (e.g., light, color, or fluorescence) in the presence of specific AHLs.[13]

-

Principle:

-

A reporter strain, often a mutant deficient in its own AHL synthesis but containing a functional LuxR homolog and a reporter gene fused to a LuxR-dependent promoter, is used.

-

When the sample containing the AHL of interest is added, the AHL activates the LuxR protein, leading to the expression of the reporter gene.

-

-

Protocol Outline:

-

The biosensor strain is grown to a suitable optical density.

-

The bacterial culture is mixed with the test sample (e.g., culture supernatant extract) in a microplate format.

-

The plate is incubated to allow for reporter gene expression.

-

The reporter signal (e.g., luminescence or fluorescence) is measured using a plate reader.

-

A standard curve is generated using known concentrations of the target AHL to allow for quantification.

-

Workflow for AHL Detection and Quantification.

Conclusion

This compound is a significant member of the 3-oxo-AHL family of bacterial signaling molecules. While specific research on this compound is not extensive, its structural similarity to other well-studied 3-oxo-AHLs provides a strong basis for understanding its role in mediating quorum sensing in Gram-negative bacteria. The methodologies outlined in this guide are fundamental to the study of AHL-mediated communication and can be readily applied to further investigate the specific biological functions and regulatory networks governed by this compound. Future research in this area will likely focus on elucidating the precise roles of this and other AHLs in various ecological niches and their potential as targets for novel anti-virulence therapies.

References

- 1. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]

- 2. Bacterium in a box: sensing of quorum and environment by the LuxI/LuxR gene regulatory circuit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. N-acyl-homoserine lactone-mediated quorum-sensing in Azospirillum: an exception rather than a rule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The evolution of bacterial LuxI and LuxR quorum sensing regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence [frontiersin.org]

- 11. A novel and sensitive method for the quantification of N-3-oxoacyl homoserine lactones using gas chromatography-mass spectrometry: application to a model bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Sentinel Molecule: A Technical Guide to N-3-Oxo-octanoyl-L-homoserine lactone

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-homoserine lactones (AHLs) represent a cornerstone of bacterial communication, orchestrating collective behaviors through a process known as quorum sensing. This guide delves into the discovery, history, and molecular intricacies of a key signaling molecule in this class: N-3-Oxo-octanoyl-L-homoserine lactone (3OC8-HSL). First identified as the primary autoinducer for the Ti plasmid conjugal transfer in the plant pathogen Agrobacterium tumefaciens, 3OC8-HSL has since been recognized for its broader roles in microbial interactions and its influence on host organisms. This document provides a comprehensive technical overview, including detailed experimental protocols, quantitative data, and visual representations of the core signaling pathways, to serve as a vital resource for professionals in microbiology, drug development, and plant sciences.

Discovery and Historical Context

The concept of quorum sensing emerged from studies of bioluminescence in the marine bacterium Vibrio fischeri, which was found to produce light only at high cell densities. This phenomenon, termed "autoinduction," was mediated by a small, diffusible molecule, later identified as N-(3-oxohexanoyl)-L-homoserine lactone (3O-C6-HSL). This discovery laid the groundwork for the identification of a vast family of AHL signaling molecules across numerous Gram-negative bacteria.

The discovery of N-3-Oxo-octanoyl-L-homoserine lactone is intrinsically linked to the study of Agrobacterium tumefaciens, the causative agent of crown gall disease in plants. Researchers investigating the transfer of the tumor-inducing (Ti) plasmid between Agrobacterium cells observed that this process was also density-dependent. This led to the identification of the traI and traR genes, homologues of luxI and luxR from V. fischeri. The traI gene product was identified as the synthase for a specific autoinducer, which was subsequently purified and characterized as N-3-Oxo-octanoyl-L-homoserine lactone (3OC8-HSL).[1][2] This molecule was shown to be the cognate ligand for the TraR transcriptional activator protein, which, upon binding 3OC8-HSL, initiates the expression of genes required for Ti plasmid conjugation.[1][2]

Physicochemical Properties of 3OC8-HSL

A summary of the key physicochemical properties of N-3-Oxo-octanoyl-L-homoserine lactone is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉NO₄ | [2] |

| Molecular Weight | 241.28 g/mol | [2] |

| CAS Number | 147795-39-9 | [2] |

| Appearance | White to off-white solid | [2] |

| Purity (typical) | ≥97% (HPLC) | [2] |

| Solubility | Soluble in DMSO (100 mg/mL) | [3] |

The TraI/TraR Signaling Pathway in Agrobacterium tumefaciens

The canonical signaling pathway involving 3OC8-HSL in A. tumefaciens is governed by the TraI synthase and the TraR receptor protein.

-

Synthesis of 3OC8-HSL: The TraI protein, an AHL synthase, catalyzes the formation of 3OC8-HSL from two substrates: S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and octanoyl-acyl carrier protein (ACP), which provides the acyl side chain.

-

Diffusion and Accumulation: 3OC8-HSL is a small, lipid-soluble molecule that can freely diffuse across the bacterial cell membrane. At low cell densities, the concentration of 3OC8-HSL remains below the threshold required for activation of its receptor. As the bacterial population grows, the extracellular and intracellular concentrations of 3OC8-HSL increase.

-

Receptor Binding and Activation: Once a threshold concentration is reached, 3OC8-HSL binds to the cytoplasmic transcriptional activator protein, TraR. This binding is thought to induce a conformational change in TraR, promoting its dimerization and stabilizing the protein against proteolytic degradation.[4]

-

DNA Binding and Transcriptional Regulation: The TraR:3OC8-HSL complex then binds to specific DNA sequences known as tra boxes, located in the promoter regions of target genes. This binding event recruits RNA polymerase, leading to the transcriptional activation of the tra operon, which includes genes necessary for Ti plasmid conjugation. Notably, the traI gene itself is part of this operon, creating a positive feedback loop that rapidly amplifies the quorum-sensing signal.[1][5]

Quantitative Data

The following tables summarize key quantitative data related to the activity and detection of 3OC8-HSL.

Table 4.1: Effective Concentrations of 3OC8-HSL in Biological Assays

| Assay | Organism/System | Effective Concentration | Observed Effect | Reference |

| tra Gene Induction | Agrobacterium tumefaciens | 3.0 nM | Detectable activation of a PtraI-lacZ fusion | [1] |

| tra Gene Induction | Agrobacterium tumefaciens | 25 nM | In situ activation of TraR | [6] |

| Plant Defense Priming | Arabidopsis thaliana | 10 µM | Enhanced resistance to Pectobacterium carotovorum | [7] |

| Gene Expression Modulation | Agrobacterium tumefaciens co-cultivated with tobacco | 100 µM | Upregulation of traI and traR | [8] |

Table 4.2: Binding Affinity and Stoichiometry

| Interacting Molecules | Method | Parameter | Value | Reference |

| TraR and 3OC8-HSL | Quantitative Amino Acid Analysis | Stoichiometry | 1 mole of ligand per mole of TraR monomer | [5] |

| CarR (TraR homolog) and 3-oxo-C8-HSL | Gel Retardation Assay | Apparent Kd | ~0.5 µM | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the study of 3OC8-HSL.

Extraction of 3OC8-HSL from Bacterial Culture

This protocol is adapted for the extraction of AHLs from liquid cultures of Agrobacterium tumefaciens.

Materials:

-

Agrobacterium tumefaciens culture grown to the desired cell density.

-

Ethyl acetate (acidified with 0.1% formic acid).

-

Centrifuge and centrifuge tubes.

-

Rotary evaporator or nitrogen stream evaporator.

-

Methanol or ethyl acetate for resuspension.

Procedure:

-

Culture A. tumefaciens in an appropriate liquid medium (e.g., AT medium) to the desired growth phase (typically late exponential or stationary phase for maximal AHL production).

-

Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Carefully decant the supernatant into a clean flask.

-

Extract the supernatant with an equal volume of acidified ethyl acetate. Perform this extraction three times, collecting the organic phase each time.

-

Pool the ethyl acetate fractions and remove the solvent using a rotary evaporator or under a gentle stream of nitrogen.

-

Resuspend the dried extract in a small, known volume of methanol or ethyl acetate for subsequent analysis.

Detection of 3OC8-HSL by Thin-Layer Chromatography (TLC)

This bioassay combines TLC for separation with a reporter strain for sensitive detection.

Materials:

-

C18 reversed-phase TLC plate.

-

AHL extract and standards (including synthetic 3OC8-HSL).

-

Developing solvent: Methanol/water (60:40, v/v).

-

Agrobacterium tumefaciens reporter strain (e.g., NTL4(pZLR4)), which contains a traR gene and a tra-responsive lacZ reporter plasmid.

-

Growth medium for the reporter strain (e.g., ABM).

-

Agar.

-

X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).

Procedure:

-

Spot small volumes (1-5 µL) of the AHL extract and standards onto the origin of the C18 TLC plate.

-

Develop the chromatogram in a TLC tank containing the methanol/water developing solvent until the solvent front nears the top of the plate.

-

Remove the plate and allow the solvent to evaporate completely.

-

Prepare a soft agar overlay by mixing a late-log phase culture of the reporter strain with molten, cooled agar (~45°C) containing X-Gal.

-

Pour the soft agar evenly over the surface of the developed TLC plate.

-

Incubate the plate at 28-30°C overnight.

-

The presence of AHLs will be indicated by the appearance of blue spots, resulting from the hydrolysis of X-Gal by β-galactosidase produced by the activated reporter strain. The Rf value of the spots can be compared to the standards for identification.

Quantification of 3OC8-HSL-mediated Gene Expression using a β-Galactosidase Assay

This protocol quantifies the activity of a lacZ reporter gene under the control of a 3OC8-HSL-responsive promoter.

Materials:

-

Agrobacterium tumefaciens reporter strain culture.

-

Z buffer.

-

o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z buffer).

-

1 M Sodium Carbonate (Na₂CO₃).

-

Chloroform.

-

0.1% SDS.

-

Spectrophotometer.

Procedure:

-

Grow the reporter strain to mid-log phase in the presence of varying concentrations of 3OC8-HSL or the sample to be tested.

-

Measure the optical density (OD₆₀₀) of the cultures.

-

To a known volume of culture, add a few drops of chloroform and a drop of 0.1% SDS to permeabilize the cells. Vortex vigorously.

-

Equilibrate the tubes at 28°C for 5 minutes.

-

Start the reaction by adding a known volume of pre-warmed ONPG solution. Record the start time.

-

Incubate the reaction at 28°C until a yellow color develops.

-

Stop the reaction by adding 1 M Na₂CO₃. Record the stop time.

-

Centrifuge the tubes to pellet cell debris.

-

Measure the absorbance of the supernatant at 420 nm (A₄₂₀).

-

Calculate the Miller Units of β-galactosidase activity using the following formula: Miller Units = (1000 * A₄₂₀) / (t * V * OD₆₀₀) where t = reaction time in minutes, and V = volume of culture used in mL.

References

- 1. Genetic control of quorum-sensing signal turnover in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Acyl-Homoserine Lactone Binding to and Stability of the Orphan Pseudomonas aeruginosa Quorum-Sensing Signal Receptor QscR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Central Role of 3-oxo-C8-HSL in Bacterial Quorum Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a sophisticated cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively regulate gene expression. This process is orchestrated by small, diffusible signaling molecules called autoinducers. Among the most well-characterized autoinducers in Gram-negative bacteria are N-acyl-homoserine lactones (AHLs). This technical guide provides an in-depth exploration of a specific AHL, N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL), and its pivotal role in mediating quorum sensing. We will delve into its biosynthesis, its cognate receptors, the signaling pathways it governs, and the downstream physiological processes it controls, including virulence factor production and biofilm formation. This guide is intended to serve as a comprehensive resource for researchers actively engaged in the study of bacterial communication and for professionals in the field of drug development seeking to identify novel antimicrobial targets.

Physicochemical Properties of 3-oxo-C8-HSL

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₉NO₄ | [1] |

| Molecular Weight | 241.28 g/mol | [1] |

| Synonyms | 3OC8-HSL, N-(β-Ketooctanoyl)-L-homoserine lactone | [1] |

| CAS Number | 147795-39-9 | [1] |

| Solubility | Soluble in chloroform (50 mg/mL) | [1] |

The 3-oxo-C8-HSL Quorum Sensing Circuit

The canonical 3-oxo-C8-HSL-mediated quorum sensing system is best exemplified by the TraI/TraR system in Agrobacterium tumefaciens and the CepI/CepR system in Burkholderia species. These systems are comprised of two key protein components: a LuxI-family AHL synthase and a LuxR-family transcriptional regulator.

Biosynthesis of 3-oxo-C8-HSL

The synthesis of 3-oxo-C8-HSL is catalyzed by a LuxI-type synthase, such as TraI in A. tumefaciens and CepI in Burkholderia. These enzymes utilize S-adenosylmethionine (SAM) as the source of the homoserine lactone ring and a fatty acid, in this case, 3-oxooctanoyl-acyl carrier protein (ACP), to generate the final 3-oxo-C8-HSL molecule.[2]

Signal Perception and Gene Regulation

As the bacterial population density increases, 3-oxo-C8-HSL accumulates in the extracellular environment. Once a threshold concentration is reached, it diffuses back into the bacterial cells and binds to its cognate LuxR-type receptor, such as TraR in A. tumefaciens or CepR in Burkholderia. This binding event induces a conformational change in the receptor, promoting its dimerization and enhancing its affinity for specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes. The binding of the 3-oxo-C8-HSL/receptor complex to these promoter regions typically activates the transcription of genes involved in various collective behaviors.

A key feature of many LuxI/R systems is a positive feedback loop where the 3-oxo-C8-HSL/receptor complex upregulates the transcription of the AHL synthase gene (traI or cepI), leading to a rapid amplification of the quorum sensing signal.

Quantitative Aspects of 3-oxo-C8-HSL Signaling

The precise regulation of quorum sensing is dependent on the concentration of the autoinducer and its binding affinity to the receptor.

| Parameter | Value | Bacterial System | Reference |

| Effective Concentration for TraR Activation | As low as 3.0 nM | Agrobacterium tumefaciens | [3] |

| Effective Concentration for Priming Plant Resistance | 10 µM | Plant-associated bacteria | [4] |

| Apparent Dissociation Constant (Kd) for CarR | ~0.5 µM | Erwinia carotovora (CarR is a LuxR homolog) | [5] |

Role of 3-oxo-C8-HSL in Key Bacterial Processes

The activation of quorum sensing by 3-oxo-C8-HSL triggers a variety of physiological responses that are beneficial for the bacterial community.

Virulence Factor Production

In many pathogenic bacteria, the expression of virulence factors is tightly controlled by quorum sensing. In Burkholderia cenocepacia, a member of the Burkholderia cepacia complex (Bcc), the CepI/CepR system, which utilizes C8-HSL (of which 3-oxo-C8-HSL is a variant), regulates the production of virulence factors such as proteases and siderophores.[6][7] Inactivation of the cepI gene leads to a decrease in these activities.[7]

Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). Quorum sensing plays a critical role in the development and maturation of biofilms. In Pseudomonas aeruginosa, while the primary AHLs are 3-oxo-C12-HSL and C4-HSL, the presence of other AHLs, including 3-oxo-C8-HSL, can influence biofilm behavior.[8] Studies have shown that a gradient of 3-oxo-C8-HSL can impact the growth rate of cells within a biofilm.[8]

Experimental Protocols

A variety of experimental techniques are employed to study 3-oxo-C8-HSL and its role in quorum sensing.

Extraction of 3-oxo-C8-HSL from Bacterial Cultures

Objective: To isolate 3-oxo-C8-HSL from bacterial culture supernatants for subsequent analysis.

Materials:

-

Bacterial culture grown to late exponential or stationary phase

-

Ethyl acetate (acidified with 0.1% acetic acid)

-

Centrifuge and sterile tubes

-

Rotary evaporator or nitrogen evaporator

-

Solvent for resuspension (e.g., acetonitrile or methanol)

Protocol:

-

Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Carefully decant the supernatant into a clean flask.

-

Add an equal volume of acidified ethyl acetate to the supernatant.

-

Shake vigorously for 2 minutes and then allow the phases to separate in a separatory funnel.

-

Collect the upper organic phase.

-

Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

-

Pool the organic phases and evaporate the solvent using a rotary evaporator or a stream of nitrogen.

-

Resuspend the dried extract in a known volume of a suitable solvent for analysis.

Quantification of 3-oxo-C8-HSL by LC-MS/MS

Objective: To accurately quantify the concentration of 3-oxo-C8-HSL in a sample.

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

-

C18 reverse-phase column

General Parameters (to be optimized for a specific instrument):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient from low to high organic phase to elute 3-oxo-C8-HSL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MS/MS Transitions: Monitor for the specific precursor-to-product ion transition for 3-oxo-C8-HSL (e.g., m/z 242.1 -> 102.1).

A standard curve is generated using known concentrations of a pure 3-oxo-C8-HSL standard to allow for absolute quantification.[9][10]

Biofilm Formation Assay (Crystal Violet Method)

Objective: To quantify the amount of biofilm formed by a bacterial strain.

Materials:

-

96-well microtiter plate

-

Bacterial culture

-

Growth medium

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

Plate reader

Protocol:

-

Inoculate the wells of a 96-well plate with a diluted bacterial culture. Include media-only controls.

-

Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.

-

Carefully remove the planktonic cells by gently washing the wells with phosphate-buffered saline (PBS).

-

Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the bound crystal violet by adding 30% acetic acid to each well.

-

Measure the absorbance of the solubilized crystal violet at a wavelength of approximately 595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

References

- 1. N-(3-氧代辛酰基)-L-高丝氨酸内酯 ≥97% (HPLC), white, powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. Characterization of diverse homoserine lactone synthases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]

- 5. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent modulation of the CepR quorum sensing receptor and virulence in a Burkholderia cepacia complex member using non-native lactone ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of quorum sensing-controlled genes in Burkholderia ambifaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence and mechanism of N-(3-oxooxtanoyl)-L-homoserine lactone (C8-oxo-HSL) on biofilm behaviors at early stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

"3-oxo-N-(2-oxooxolan-3-yl)octanamide" natural sources and producers

An In-depth Technical Guide to 3-oxo-N-(2-oxooxolan-3-yl)octanamide (3-oxo-C8-HSL)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the N-acyl-L-homoserine lactone (AHL) family, is a crucial signaling molecule in bacterial quorum sensing. Commonly referred to as 3-oxo-C8-HSL, this autoinducer plays a pivotal role in regulating gene expression in a population density-dependent manner in various Gram-negative bacteria. Its functions include the control of virulence factor production, biofilm formation, and plasmid conjugation, making it a significant area of study for understanding bacterial pathogenesis and developing novel anti-infective strategies.

This technical guide provides a comprehensive overview of 3-oxo-C8-HSL, including its natural sources, commercial producers, detailed experimental protocols for its study, and an in-depth look at its primary signaling pathway.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | N-(3-oxooctanoyl)-L-homoserine lactone |

| Synonyms | 3-oxo-C8-HSL, N-(tetrahydro-2-oxo-3-furanyl)-3-oxooctanamide |

| Molecular Formula | C₁₂H₁₉NO₄ |

| Molecular Weight | 241.28 g/mol |

| CAS Number | 147795-39-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as ethanol, methanol, DMSO, and ethyl acetate. Sparingly soluble in water. |

Natural Sources and Producers

3-oxo-C8-HSL is a naturally occurring autoinducer produced by a variety of Gram-negative bacteria. While over 70 species of Gram-negative bacteria are known to produce AHLs, the following are confirmed producers of 3-oxo-C8-HSL[1][2]:

| Bacterial Species | Significance |

| Agrobacterium tumefaciens | A well-studied plant pathogen where 3-oxo-C8-HSL regulates the conjugation of the Ti plasmid.[3][4] |

| Aeromonas veronii | An opportunistic human pathogen where this molecule is involved in quorum sensing. |

| Pectobacterium carotovorum | A plant pathogen that causes soft rot in various crops.[1][2] |

| Burkholderia graminis | A plant-beneficial bacterium where AHLs, including 3-oxo-C8-HSL, are involved in plant interactions.[1] |

Commercial Producers

Several chemical suppliers provide synthetic 3-oxo-C8-HSL for research purposes. The purity and formulation may vary, so it is crucial to consult the supplier's specifications.

| Producer | Product Name | Catalog Number (Example) |

| Sigma-Aldrich (Merck) | N-(β-Ketocaproyl)-L-homoserine lactone | K3139 |

| Cayman Chemical | N-3-oxo-octanoyl-L-Homoserine lactone | 10011211 |

| Molport | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]octanamide | MolPort-009-019-100 |

| Santa Cruz Biotechnology | 3-oxo-C8-HSL | sc-205650 |

Signaling Pathway: The Agrobacterium tumefaciens TraR/TraI System

In Agrobacterium tumefaciens, the synthesis and perception of 3-oxo-C8-HSL are governed by the TraR/TraI quorum-sensing system, which controls the conjugal transfer of the Ti plasmid.

Key Components:

-

TraI: The autoinducer synthase responsible for the synthesis of 3-oxo-C8-HSL from S-adenosylmethionine (SAM) and an acylated acyl carrier protein (ACP).

-

TraR: A cytoplasmic receptor and transcriptional regulator that binds to 3-oxo-C8-HSL.

-

tra box: A specific DNA sequence upstream of target genes to which the TraR/3-oxo-C8-HSL complex binds.

Mechanism of Action:

-

At low cell densities, the concentration of 3-oxo-C8-HSL is minimal.

-

As the bacterial population grows, TraI synthesizes 3-oxo-C8-HSL, which diffuses out of the cells.

-

When a threshold concentration is reached, 3-oxo-C8-HSL diffuses back into the cells and binds to the TraR protein.

-

This binding event induces a conformational change in TraR, leading to its dimerization.

-

The TraR/3-oxo-C8-HSL dimer then binds to the tra box DNA sequences.

-

This binding activates the transcription of target genes, including those required for Ti plasmid conjugation and a positive feedback loop that upregulates the expression of traI, leading to increased synthesis of 3-oxo-C8-HSL.

Experimental Protocols

Extraction and Purification of 3-oxo-C8-HSL from Bacterial Culture

This protocol describes the extraction of 3-oxo-C8-HSL from a bacterial culture supernatant followed by purification using solid-phase extraction (SPE).

Materials:

-

Bacterial culture grown to the stationary phase

-

Ethyl acetate (HPLC grade)

-

Glacial acetic acid

-

C18 SPE Cartridges

-

Methanol (HPLC grade)

-

Deionized water

-

Centrifuge and appropriate tubes

-

Rotary evaporator or nitrogen evaporator

-

Vacuum manifold

Procedure:

-

Cell Removal: Centrifuge the bacterial culture (e.g., 500 mL) at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully decant the supernatant into a clean flask.

-

Acidification: Acidify the supernatant to a pH of approximately 3-4 with glacial acetic acid (final concentration of 0.1% v/v).

-

Liquid-Liquid Extraction:

-

Transfer the acidified supernatant to a separatory funnel.

-

Add an equal volume of ethyl acetate, shake vigorously for 2 minutes, and allow the phases to separate.

-

Collect the upper organic phase.

-

Repeat the extraction of the aqueous phase twice more with fresh ethyl acetate.

-

-

Solvent Evaporation: Pool the organic extracts and evaporate the solvent using a rotary evaporator at 40°C until a dry residue is obtained.

-

Solid-Phase Extraction (SPE) Purification: [5]

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it using a vacuum manifold. Do not let the cartridge dry out.[6]

-

Sample Loading: Re-dissolve the dried extract in a small volume of 20% methanol and load it onto the conditioned C18 cartridge at a slow flow rate (1-2 mL/min).

-

Washing: Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

-

Elution: Elute the bound 3-oxo-C8-HSL with 5 mL of 80% methanol.

-

-

Final Preparation: Evaporate the eluted solvent to dryness under a stream of nitrogen. Reconstitute the purified 3-oxo-C8-HSL in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

Chemical Synthesis of this compound

The following is a general protocol for the chemical synthesis of 3-oxo-C8-HSL, adapted from established methods for similar N-acyl homoserine lactones.[7]

Materials:

-

L-Homoserine lactone hydrochloride

-

Meldrum's acid

-

Hexanoyl chloride

-

Pyridine

-

Magnesium ethoxide

-

Toluene

-

Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Acylation of Meldrum's Acid:

-

In a round-bottom flask, dissolve Meldrum's acid in dry dichloromethane.

-

Cool the solution to 0°C and add pyridine.

-

Slowly add hexanoyl chloride dropwise and stir the reaction at room temperature overnight.

-

Wash the reaction mixture with dilute HCl and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acylated Meldrum's acid derivative.

-

-

Formation of the β-keto ester:

-

Suspend magnesium ethoxide in dry toluene.

-

Add the acylated Meldrum's acid derivative and reflux the mixture for 4-6 hours.

-

Cool the reaction and quench with dilute HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the ethyl 3-oxooctanoate.

-

-

Amidation with L-Homoserine Lactone:

-

Dissolve L-homoserine lactone hydrochloride and the ethyl 3-oxooctanoate in a suitable solvent such as pyridine.

-

Heat the mixture at a temperature sufficient to drive the reaction to completion (e.g., 80-100°C) for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to obtain pure this compound.

-

Quantification of 3-oxo-C8-HSL by HPLC-MS/MS

This protocol provides a method for the sensitive and specific quantification of 3-oxo-C8-HSL using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Materials:

-

Purified 3-oxo-C8-HSL extract

-

3-oxo-C8-HSL analytical standard

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

C18 reversed-phase HPLC column

-

HPLC-MS/MS system

Procedure:

-

Standard Curve Preparation: Prepare a series of calibration standards of 3-oxo-C8-HSL in acetonitrile at concentrations ranging from 1 to 1000 ng/mL.

-

HPLC Conditions (Example):

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Example for Positive Ion Mode):

-

Ionization Source: Electrospray Ionization (ESI)

-

Precursor Ion (m/z): 242.1 [M+H]⁺

-

Product Ion (m/z): 102.1 (characteristic fragment of the homoserine lactone ring)

-

Optimize other parameters such as collision energy and cone voltage for the specific instrument.

-

-

Data Acquisition and Analysis:

-

Analyze the standards and samples using the established HPLC-MS/MS method in Multiple Reaction Monitoring (MRM) mode.

-

Generate a standard curve by plotting the peak area of the 102.1 m/z product ion against the concentration of the 3-oxo-C8-HSL standards.

-

Quantify the amount of 3-oxo-C8-HSL in the samples by interpolating their peak areas from the standard curve.

-

Bioassay for 3-oxo-C8-HSL Detection using Agrobacterium tumefaciens NTL4(pZLR4)

This bioassay utilizes a reporter strain of A. tumefaciens that produces β-galactosidase in response to the presence of AHLs like 3-oxo-C8-HSL.[8][9]

Materials:

-

Agrobacterium tumefaciens NTL4(pZLR4) reporter strain

-

AB minimal medium

-

Gentamicin

-

X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

Test samples and 3-oxo-C8-HSL standards

Procedure (Plate-Based Assay):

-

Prepare Reporter Plates:

-

Prepare AB minimal agar supplemented with gentamicin (25 µg/mL) and X-gal (40 µg/mL).

-

Pour the agar into sterile petri dishes.

-

-

Prepare Reporter Overlay:

-

Grow an overnight culture of A. tumefaciens NTL4(pZLR4) in AB minimal medium with gentamicin at 28°C.

-

Prepare molten AB soft agar (0.7% agar) and cool to 45-50°C.

-

Add the overnight culture to the soft agar (e.g., 1:1 ratio) and mix gently.

-

-

Inoculation and Incubation:

-

Pour the reporter overlay onto the prepared agar plates.

-

Once solidified, spot 5-10 µL of your test samples and 3-oxo-C8-HSL standards onto the surface.

-

Incubate the plates at 28°C for 24-48 hours.

-

-

Observation: A blue halo will develop around the spots containing 3-oxo-C8-HSL or other activating AHLs. The intensity of the blue color is proportional to the concentration of the AHL.

Conclusion

This compound is a central molecule in the study of bacterial communication and pathogenesis. Understanding its natural sources, the intricacies of its signaling pathways, and mastering the experimental techniques for its study are crucial for researchers in microbiology and drug development. This guide provides a foundational resource to support these endeavors, offering both theoretical knowledge and practical protocols to facilitate further investigation into the fascinating world of quorum sensing.

References

- 1. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]

- 2. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-3-Oxo-octanoyl-homoserine lactone as a promotor to improve the microbial flocculant production by an exopolysaccharide bioflocculant-producing bacterium Agrobacterium tumefaciens F2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ableweb.org [ableweb.org]

- 9. benchchem.com [benchchem.com]

The Enigmatic Role of 3-oxo-C8-HSL in Pseudomonas aeruginosa Quorum Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa, a formidable opportunistic pathogen, orchestrates its virulence through a sophisticated cell-to-cell communication network known as quorum sensing (QS). While the roles of the primary acyl-homoserine lactone (AHL) signals, 3-oxo-C12-HSL and C4-HSL, are well-established, the contribution of other endogenously produced AHLs, such as N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL), remains less defined. This technical guide delves into the current understanding of the mechanism of action of 3-oxo-C8-HSL in P. aeruginosa, consolidating available quantitative data, outlining key experimental protocols, and visualizing the intricate signaling pathways. This document serves as a comprehensive resource for researchers aiming to unravel the subtle yet potentially significant role of 3-oxo-C8-HSL in the pathogenicity of P. aeruginosa and to explore its potential as a target for novel anti-virulence strategies.

Introduction: The Hierarchy of Quorum Sensing in Pseudomonas aeruginosa

Pseudomonas aeruginosa employs at least two well-characterized AHL-based QS systems, the las and rhl systems, to regulate the expression of a vast arsenal of virulence factors and to coordinate collective behaviors like biofilm formation.[1][2] The las system, considered the master regulator, consists of the LasI synthase, which produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the transcriptional regulator LasR, which binds to 3-oxo-C12-HSL.[2] The activated LasR-AHL complex then upregulates the expression of numerous target genes, including the genes of the rhl system.[2]

The rhl system is comprised of the RhlI synthase, responsible for the synthesis of N-butanoyl-L-homoserine lactone (C4-HSL), and its cognate receptor, RhlR.[2] The RhlR-C4-HSL complex, in turn, controls the expression of another set of virulence genes.[2] This hierarchical cascade ensures a tightly regulated and temporally coordinated expression of factors necessary for successful infection.

While 3-oxo-C12-HSL and C4-HSL are the major players, P. aeruginosa, particularly clinical isolates from cystic fibrosis patients, has been shown to produce a variety of other AHLs, including 3-oxo-C8-HSL.[1] The precise role and mechanism of action of these secondary AHLs are still under investigation. This guide focuses specifically on the current knowledge surrounding 3-oxo-C8-HSL.

The Putative Mechanism of Action of 3-oxo-C8-HSL

Currently, a dedicated receptor for 3-oxo-C8-HSL in P. aeruginosa has not been identified. The prevailing hypothesis is that 3-oxo-C8-HSL exerts its effects through promiscuous interactions with the primary QS receptors, LasR and RhlR. Both LasR and RhlR have been shown to recognize a range of AHL molecules with varying affinities.

The binding of 3-oxo-C8-HSL to LasR or RhlR would likely induce a conformational change in the receptor, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes in the promoter regions of target genes. This would lead to the activation or repression of gene transcription. The specific genes regulated by 3-oxo-C8-HSL are not yet fully elucidated and are likely a subset of the broader LasR and RhlR regulons.

Figure 1: Hierarchical Quorum Sensing in P. aeruginosa with the putative role of 3-oxo-C8-HSL.

Quantitative Data on 3-oxo-C8-HSL Activity

Quantitative data on the specific activity of 3-oxo-C8-HSL in P. aeruginosa is limited. However, some studies have investigated its effects on key virulence-related phenotypes.

| Parameter | Concentration of 3-oxo-C8-HSL | Observed Effect in P. aeruginosa | Citation |

| Biofilm Formation | > 10-7 g/L | Increased growth rate of cells within the biofilm. | [3] |

| Biofilm Structure | > 10-7 g/L | No observable influence on cell density and extracellular polymeric substances. | [3] |

| Planktonic Growth | 10-11 - 10-8 g/L | No effect on cell growth in liquid culture. | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of 3-oxo-C8-HSL.

Extraction of Acyl-Homoserine Lactones from P. aeruginosa Culture

This protocol is adapted for the extraction of AHLs from bacterial culture supernatants for subsequent analysis.

-

Culture Growth: Inoculate P. aeruginosa into an appropriate liquid medium (e.g., LB broth) and grow to the desired optical density (e.g., OD600 of 1.0).

-

Supernatant Collection: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells.

-

Extraction: Carefully decant the supernatant and extract it twice with an equal volume of a non-polar solvent such as dichloromethane or acidified ethyl acetate.

-

Drying: Pool the organic phases and dry them over anhydrous magnesium sulfate to remove any residual water.

-

Evaporation: Filter the dried organic phase and evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.

-

Reconstitution: Resuspend the dried extract in a small volume of a suitable solvent (e.g., ethyl acetate or acetonitrile) for analysis.

Figure 2: Experimental workflow for the extraction of AHLs from P. aeruginosa culture.

Quantification of 3-oxo-C8-HSL using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of AHLs.

-

Sample Preparation: Prepare the AHL extract as described in section 4.1.

-

Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18). Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the different AHLs.

-

Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. Use electrospray ionization (ESI) in positive ion mode.

-

Quantification: For quantification, use multiple reaction monitoring (MRM) mode. The precursor ion for 3-oxo-C8-HSL is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

-

Standard Curve: Generate a standard curve using known concentrations of synthetic 3-oxo-C8-HSL to quantify the amount in the bacterial extract.

Reporter Gene Assays for AHL Activity

Reporter strains are valuable tools to assess the biological activity of AHLs. These strains typically contain a plasmid with a promoter that is responsive to an AHL-receptor complex, fused to a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase).

-

Reporter Strain: Use an E. coli or a P. aeruginosa mutant strain that does not produce its own AHLs but expresses the receptor of interest (e.g., LasR or RhlR).

-

Assay Setup: Grow the reporter strain to early-to-mid exponential phase. Aliquot the culture into a 96-well plate.

-

Induction: Add different concentrations of synthetic 3-oxo-C8-HSL or the AHL extract to the wells. Include appropriate positive (cognate AHL) and negative (solvent) controls.

-

Incubation: Incubate the plate at the optimal growth temperature for a defined period (e.g., 4-6 hours).

-

Measurement: Measure the reporter gene activity. For a lacZ reporter, measure β-galactosidase activity using a substrate like ONPG. For a lux reporter, measure luminescence.

-

Data Analysis: Normalize the reporter activity to cell density (OD600) and plot the activity as a function of 3-oxo-C8-HSL concentration.

Figure 3: Experimental workflow for an AHL reporter gene assay.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the direct binding of a purified receptor protein (e.g., LasR or RhlR) to a specific DNA probe in the presence of an AHL.

-

Protein Purification: Purify the receptor protein (LasR or RhlR) from an expression system (e.g., E. coli).

-

DNA Probe Labeling: Label a DNA fragment containing the putative binding site (lux box) with a radioactive isotope (e.g., 32P) or a fluorescent dye.

-

Binding Reaction: In a small volume, incubate the purified receptor protein with the labeled DNA probe in a suitable binding buffer. Add 3-oxo-C8-HSL to the reaction to test its ability to promote DNA binding. Include controls with no protein, and with the cognate AHL.

-

Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the labeled DNA probe by autoradiography or fluorescence imaging. A shift in the mobility of the probe indicates the formation of a protein-DNA complex.

Future Directions and Conclusion

The role of 3-oxo-C8-HSL in the complex regulatory network of P. aeruginosa is an emerging area of research. While its presence in clinical settings is confirmed, a deeper understanding of its specific mechanism of action is required. Future research should focus on:

-

Determining Binding Affinities: Quantifying the binding affinity of 3-oxo-C8-HSL to both LasR and RhlR using techniques like isothermal titration calorimetry (ITC) will provide crucial insights into its potential as a signaling molecule.

-

Transcriptomic Analysis: Performing RNA-sequencing on P. aeruginosa cultures exposed to 3-oxo-C8-HSL will help to identify the specific set of genes it regulates.

-

In Vivo Relevance: Investigating the impact of 3-oxo-C8-HSL on virulence in animal models will be essential to understand its contribution to pathogenicity.

References

A Technical Guide to the Gene Regulatory Functions of 3-oxo-N-(2-oxooxolan-3-yl)octanamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: 3-oxo-N-(2-oxooxolan-3-yl)octanamide, also known as N-(3-oxooctanoyl)-L-homoserine lactone (OC8-HSL), is a key N-acyl-homoserine lactone (AHL) that functions as an autoinducer in bacterial quorum sensing (QS).[1] This small, diffusible molecule plays a critical role in enabling cell-to-cell communication, primarily in Gram-negative bacteria, to coordinate gene expression with population density.[1] Its influence extends beyond intraspecies communication, engaging in inter-kingdom signaling that modulates gene expression in host plants. This document provides a detailed technical overview of the mechanisms by which OC8-HSL regulates gene expression in both bacterial and plant systems, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the core signaling pathways.

Core Mechanism: Gene Regulation in Bacteria

In many Gram-negative bacteria, OC8-HSL is a central component of quorum sensing, a system that regulates phenotypes such as biofilm formation, virulence factor production, and plasmid conjugation.[1][2] The canonical example of OC8-HSL-mediated regulation is found in Agrobacterium tumefaciens, the causative agent of crown gall disease.

The TraI/TraR System in Agrobacterium tumefaciens

The expression of genes required for the conjugal transfer of the tumor-inducing (Ti) plasmid in A. tumefaciens is tightly controlled by the TraI/TraR QS system.[3]

-

Synthesis: The LuxI-family synthase, TraI, synthesizes OC8-HSL.[3]

-

Detection and Activation: As the bacterial population density increases, OC8-HSL accumulates. Upon reaching a threshold concentration, it binds to the cytoplasmic LuxR-family transcriptional regulator, TraR.[3]

-

Transcriptional Regulation: The OC8-HSL-TraR complex is the active form of the regulator. It binds to specific DNA sequences, known as tra boxes, in the promoter regions of target genes, activating the transcription of the tra regulon, which is essential for Ti plasmid conjugation.[3][4]

Quorum Quenching: External Regulation by Plant Signals

Host plants are not passive participants and can interfere with bacterial QS. In wounded plant tissues, Gamma-aminobutyric acid (GABA) accumulates and can trigger a "quorum quenching" response in A. tumefaciens.[5]

-

GABA Uptake: A. tumefaciens imports GABA via the Bra ABC transporter.[5]

-

Gene Induction: Intracellular GABA leads to the induced expression of the attKLM operon.[5]

-

Signal Degradation: The attM gene within this operon encodes a lactonase, an enzyme that degrades OC8-HSL by hydrolyzing its homoserine lactone ring.[5] This prevents the accumulation of the QS signal, thereby inhibiting TraR activation and suppressing Ti plasmid conjugation.

Quantitative Data: OC8-HSL Concentration

The following table summarizes the impact of GABA on OC8-HSL levels in A. tumefaciens cultures.

| Strain | Condition | OC8-HSL Concentration (nM) | Reference |

| A. tumefaciens C58 | No GABA | 0.5 | [5] |

| A. tumefaciens C58 | 0.5 - 1.0 mM GABA | Not Detected | [5] |

| A. tumefaciens C58 (overexpressing traR) | No GABA | 20 | [5] |

| A. tumefaciens C58 (overexpressing traR) | 0.5 - 1.0 mM GABA | Not Detected | [5] |

Inter-kingdom Signaling: Gene Regulation in Plants

OC8-HSL can be perceived by plants, influencing their physiology and defense responses. This inter-kingdom signaling demonstrates a complex co-evolutionary relationship between bacteria and their plant hosts.

Priming of Plant Immunity

Pre-treatment of Arabidopsis thaliana with OC8-HSL has been shown to prime the plant's immune system, enhancing resistance against necrotrophic pathogens like Pectobacterium carotovorum.[6][7] This priming effect is mediated through the coordination of two key phytohormone signaling pathways:

-

Jasmonic Acid (JA) Pathway: OC8-HSL treatment induces the expression of key JA biosynthesis genes (LOX, AOS, AOC), leading to the accumulation of JA. The JA pathway is crucial for defense against necrotrophic pathogens.[6][7]

-

Auxin (IAA) Pathway: The molecule also upregulates auxin-related transcription factors and induces the accumulation of indoleacetic acid (IAA).[7] Exogenous application of IAA mimics the resistance-enhancing effect of OC8-HSL, suggesting auxin signaling is a key component of this response.[7]

Proteomic Response to OC8-HSL

A proteomic analysis of Arabidopsis thaliana seedlings treated with OC8-HSL revealed significant changes in protein abundance, indicating a broad physiological response.[8]

| Protein Category | Number of Identified Proteins | Predominant Change | Reference |

| Carbohydrate & Energy Metabolism | Multiple | Up-regulated | [8] |

| Protein Biosynthesis & Quality Control | Multiple | Up-regulated | [8] |

| Defense Response & Signal Transduction | Multiple | Up-regulated | [8] |

| Cytoskeleton Remodeling | Multiple | Up-regulated | [8] |

| Total Significantly Altered Spots | 53 | ~67% Up-regulated | [8] |

| Total Proteins Identified (MALDI-TOF-MS) | 34 | N/A | [8] |

Bioinformatic analysis further indicated that chloroplasts were the organelles most affected by OC8-HSL exposure.[8]

Key Experimental Protocols

Investigating the gene regulatory functions of OC8-HSL requires a combination of microbiological, genetic, and biochemical techniques.

Protocol: Quantification of OC8-HSL using a Biosensor

This method uses a reporter strain that produces a measurable signal (e.g., β-galactosidase activity) in response to OC8-HSL.

-

Strain Preparation: Culture the A. tumefaciens NT1(pZLR4) biosensor strain overnight in appropriate media.[5] This strain contains a traR gene and a traG::lacZ reporter fusion, making it responsive to OC8-HSL.

-

Sample Preparation: Prepare cell-free supernatants from the bacterial cultures to be tested by centrifugation and filtration.

-

Assay: In a 96-well plate, mix the prepared biosensor culture with the test supernatants or with known concentrations of synthetic OC8-HSL to create a standard curve.

-

Incubation: Incubate the plate at the optimal growth temperature for the biosensor (e.g., 28°C) for a sufficient period (e.g., 6-8 hours).

-

Measurement: Quantify β-galactosidase activity using a colorimetric substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside). Measure absorbance at 420 nm.

-

Analysis: Determine the concentration of OC8-HSL in the samples by interpolating their absorbance values against the standard curve.

Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful method to identify the direct DNA binding sites of a transcriptional regulator like TraR across the entire genome.[9][10][11]

-

Cross-linking: Grow A. tumefaciens expressing a tagged version of TraR (e.g., 3x-FLAG) to the desired cell density. Add formaldehyde directly to the culture to cross-link proteins to DNA in vivo. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of 200-600 bp using sonication.

-

Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to the tag (e.g., anti-FLAG antibody) conjugated to magnetic beads. This will enrich for DNA fragments bound by the tagged TraR protein.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples. Degrade the protein using proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it using a high-throughput sequencing platform. An "input" control library should also be prepared from chromatin that did not undergo IP.

-

Data Analysis: Align the sequencing reads to the reference genome. Use peak-calling algorithms to identify regions of the genome that are significantly enriched in the IP sample compared to the input control. These peaks represent the in vivo binding sites of TraR.

Protocol: Proteomic Analysis of Plant Response

This protocol outlines the steps to identify plant proteins that change in abundance in response to OC8-HSL treatment, based on 2D-gel electrophoresis (2-DE) and mass spectrometry.[8]

-

Plant Treatment: Grow Arabidopsis thaliana seedlings under sterile conditions. Treat one group with a specific concentration of OC8-HSL (e.g., 10 µM) and a control group with a mock solution.[6]

-

Protein Extraction: After the treatment period, harvest the seedlings and extract total proteins using a suitable buffer (e.g., Tris-based buffer with protease inhibitors).

-

Protein Quantification: Determine the protein concentration in each extract using a standard method like the Bradford assay.

-

Two-Dimensional Gel Electrophoresis (2-DE):

-

First Dimension (IEF): Separate proteins based on their isoelectric point (pI) using isoelectric focusing (IEF) on an IPG strip.

-

Second Dimension (SDS-PAGE): Separate the proteins from the IPG strip based on their molecular weight using SDS-polyacrylamide gel electrophoresis.

-

-

Gel Staining and Imaging: Stain the gels with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain). Digitize the gel images using a high-resolution scanner.

-

Image Analysis: Use specialized software to compare the gel images from the treated and control groups. Identify protein spots whose intensity (abundance) is significantly and consistently different between the conditions.

-

Protein Identification (Mass Spectrometry):

-

Excise the protein spots of interest from the gel.

-

Perform in-gel digestion with trypsin to generate peptides.

-

Analyze the resulting peptides using MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry).

-

Identify the proteins by matching the obtained peptide mass fingerprint against a protein database (e.g., TAIR for Arabidopsis).

-

Conclusion and Future Directions

This compound is a multifaceted signaling molecule whose regulatory influence transcends species boundaries. Within bacteria, it is a cornerstone of quorum sensing, controlling collective behaviors critical for survival and virulence. In plants, it acts as an external cue that can be co-opted to prime the immune system. This dual role makes the OC8-HSL signaling pathway a compelling target for research and development. For drug development professionals, understanding the specifics of TraR-ligand binding could lead to novel quorum quenching inhibitors to combat bacterial infections. For agricultural scientists, harnessing the plant-priming capabilities of OC8-HSL or its analogs could pave the way for new, non-herbicidal methods to enhance crop resilience. Future research should focus on identifying the specific plant receptors for OC8-HSL and elucidating the downstream signaling cascades with greater precision.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Acyl-homoserine lactone quorum sensing in Gram-negative bacteria: A signaling mechanism involved in associations with higher organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of the Pseudomonas aeruginosa Quorum-Sensing Regulator VqsR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA controls the level of quorum-sensing signal in Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways [frontiersin.org]

- 8. A proteomic analysis of Arabidopsis thaliana seedling responses to 3-oxo-octanoyl-homoserine lactone, a bacterial quorum-sensing signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Defining bacterial regulons using ChIP-seq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Defining Bacterial Regulons Using ChIP-seq Methods - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Bacterial Communities: A Technical Guide to N-3-Oxo-octanoyl-L-homoserine lactone and its Role in Biofilm Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

N-3-Oxo-octanoyl-L-homoserine lactone (OOHL), a key acyl-homoserine lactone (AHL), is a central signaling molecule in the quorum sensing (QS) networks of numerous Gram-negative bacteria, most notably the opportunistic pathogen Pseudomonas aeruginosa. This molecule plays a critical role in the regulation of gene expression, leading to the coordinated production of virulence factors and the formation of biofilms—structured communities of bacteria encased in a self-produced polymeric matrix. Biofilms are a major contributor to the persistence of chronic infections and the heightened resistance of bacteria to antimicrobial agents. A thorough understanding of the mechanisms by which OOHL modulates biofilm formation is paramount for the development of novel anti-biofilm and anti-virulence therapeutics. This technical guide provides a comprehensive overview of the pivotal role of OOHL in biofilm development, detailing the intricate signaling pathways, presenting quantitative data on its effects, and offering detailed experimental protocols for its study.

Introduction: Quorum Sensing and the Language of Bacteria

Quorum sensing is a sophisticated cell-to-cell communication system that enables bacteria to monitor their population density and collectively alter gene expression. This process is mediated by small, diffusible signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. These molecules generally consist of a conserved homoserine lactone ring linked to an acyl side chain of varying length and modification.[1]

N-3-Oxo-octanoyl-L-homoserine lactone (OOHL), also known as 3-oxo-C8-HSL, is a prominent member of the AHL family. It is a key signaling molecule in the complex regulatory networks of bacteria such as Pseudomonas aeruginosa and Agrobacterium tumefaciens.[1] Within these networks, OOHL acts as a chemical messenger, accumulating in the environment as the bacterial population grows. Upon reaching a critical threshold concentration, OOHL triggers a cascade of gene expression that orchestrates collective behaviors, including the formation of biofilms.

The Signaling Pathway: How OOHL Orchestrates Biofilm Formation

In Pseudomonas aeruginosa, the quorum-sensing circuitry is a hierarchical network where the las and rhl systems are central players.[2] While N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and the LasR protein are considered the master regulators, the RhlR system, in conjunction with its cognate autoinducer N-butanoyl-L-homoserine lactone (C4-HSL), also plays a crucial, albeit sometimes independent, role in controlling virulence and biofilm development.[3][4]

The binding of AHLs to their cognate LuxR-type transcriptional regulators is a key event in activating quorum sensing-dependent gene expression. In the case of OOHL, it interacts with a LuxR homolog, which, in Agrobacterium tumefaciens, is the transcriptional activator TraR.[1] In Pseudomonas aeruginosa, while 3-oxo-C12-HSL is the primary ligand for LasR, there is evidence that other AHLs can interact with the various LuxR-type receptors within the cell, contributing to the fine-tuning of gene expression.

The activation of these transcriptional regulators by OOHL and other AHLs initiates a signaling cascade that leads to the expression of a suite of genes involved in biofilm formation. These include genes responsible for:

-

Initial attachment: Production of adhesins and pili that facilitate the initial binding of bacteria to surfaces.

-

Microcolony formation: Proliferation and aggregation of bacteria into small, organized clusters.

-

Extracellular Polymeric Substance (EPS) production: Synthesis of the protective matrix that encases the biofilm, composed of polysaccharides, proteins, and extracellular DNA (eDNA).

-

Biofilm maturation: Development of the characteristic three-dimensional structure of mature biofilms, often including water channels.

Below is a diagram illustrating the general signaling pathway of AHL-mediated quorum sensing leading to biofilm formation.

Data Presentation: The Quantitative Impact of OOHL on Biofilm Formation

The concentration of OOHL has a direct and quantifiable impact on the extent of biofilm formation. While specific values can vary depending on the bacterial species, strain, and experimental conditions, a general dose-dependent relationship is observed. In Pseudomonas aeruginosa, diffusing N-3-Oxo-octanoyl-L-homoserine lactone (referred to as C8-oxo-HSL in the study) at concentrations over 10-7 g/L has been shown to increase the growth rate of cells within the biofilm.[5] However, at the same concentrations, there was no observable influence on the overall cell density and the amount of extracellular polymeric substances.[5] Interestingly, very low concentrations of OOHL (10-11 to 10-8 g/L) did not affect cell growth in liquid culture.[5]

The following table summarizes hypothetical quantitative data illustrating the typical effect of varying OOHL concentrations on biofilm biomass, as might be measured by a crystal violet assay (quantified by optical density at 570-595 nm) and average biofilm thickness.

| OOHL Concentration (µM) | Biofilm Biomass (OD595) | Average Biofilm Thickness (µm) |

| 0 (Control) | 0.25 ± 0.04 | 15 ± 3 |

| 1 | 0.45 ± 0.06 | 25 ± 4 |

| 5 | 0.82 ± 0.09 | 48 ± 6 |

| 10 | 1.25 ± 0.15 | 75 ± 8 |

| 25 | 1.30 ± 0.18 | 78 ± 9 |

| 50 | 1.15 ± 0.14 | 72 ± 7 |

Note: The data presented in this table are illustrative and compiled from trends observed in the scientific literature. Actual experimental results may vary.

Experimental Protocols: Methodologies for Studying OOHL and Biofilm Formation

To facilitate reproducible research in this area, this section provides detailed protocols for key experiments used to investigate the role of OOHL in biofilm formation.

Quantification of Biofilm Formation using the Crystal Violet Assay

This method provides a quantitative measure of the total biofilm biomass.

Materials:

-

Sterile 96-well flat-bottom microtiter plates

-

Bacterial culture

-

Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

95% Ethanol or 30% Acetic Acid

-

Plate reader

Procedure:

-

Inoculum Preparation: Grow a bacterial culture overnight in the appropriate medium at the optimal temperature with shaking.

-

Plate Inoculation: Dilute the overnight culture in fresh medium to a starting OD600 of approximately 0.05. Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium only as a negative control. To test the effect of OOHL, add varying concentrations of the molecule to the designated wells.

-

Incubation: Incubate the plate under static conditions at the optimal temperature for biofilm formation (e.g., 24-48 hours).

-

Washing: Carefully discard the planktonic culture from the wells. Gently wash the wells three times with 200 µL of PBS to remove non-adherent cells.

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Washing: Discard the crystal violet solution and wash the wells thoroughly with sterile distilled water until the water runs clear.

-

Solubilization: Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 10-15 minutes with gentle shaking.

-

Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at a wavelength between 570 and 595 nm using a plate reader.

Extraction of N-acyl-homoserine lactones (AHLs) from Bacterial Cultures

This protocol describes the extraction of AHLs from bacterial culture supernatants for subsequent analysis, such as by HPLC.

Materials:

-

Bacterial culture grown to the late logarithmic or early stationary phase

-

Ethyl acetate (acidified with 0.1% formic acid)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen evaporator

-

HPLC-grade methanol

-

0.22 µm syringe filters

Procedure:

-

Supernatant Collection: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells. Carefully decant the supernatant into a clean container.

-

Extraction: Add an equal volume of acidified ethyl acetate to the supernatant. Shake vigorously for 2 minutes and allow the phases to separate. Collect the upper organic phase. Repeat the extraction twice more with fresh ethyl acetate.

-

Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small, known volume of HPLC-grade methanol (e.g., 1 mL).

-